molecular formula C24H28FN3O10 B121822 Ofloxacin O-glucuronide CAS No. 90293-81-5

Ofloxacin O-glucuronide

Cat. No.: B121822
CAS No.: 90293-81-5
M. Wt: 537.5 g/mol
InChI Key: GACUZKDACXKMSN-JSQDKGSLSA-N
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Description

Ofloxacin O-glucuronide is a metabolite of ofloxacin, a synthetic fluoroquinolone antibiotic. Ofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. The glucuronidation of ofloxacin results in the formation of this compound, which is an important pathway for the drug’s metabolism and excretion.

Mechanism of Action

Target of Action

Ofloxacin O-glucuronide, a metabolite of the fluoroquinolone antibiotic Ofloxacin, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, as they prevent the excessive supercoiling of DNA during replication or transcription .

Mode of Action

This compound inhibits the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . By binding to these enzymes, it blocks the untwisting required to replicate one DNA double helix into two . This inhibition halts DNA replication, thereby inhibiting normal cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of the DNA helix, a critical step in DNA replication . This disruption in the replication process leads to the death of the bacterial cells .

Pharmacokinetics

Ofloxacin, the parent compound of this compound, is characterized by almost complete bioavailability (95 to 100%), peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose, and an average half-life of 5 to 8 hours . The pharmacokinetics of Ofloxacin are altered in patients with renal impairment, with increased elimination half-life and AUC depending on the degree of renal impairment . Thus, dosage adjustments may be required in such subjects .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation . By interfering with the bacterium’s DNA replication process, it effectively kills the bacterial cells, making it a potent antibacterial agent . It is used in the treatment of various bacterial infections, including respiratory tract, kidney, skin, soft tissue, and urinary tract infections .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of different metabolic carbon sources can significantly improve the degradation efficiency of Ofloxacin, the parent compound .

Biochemical Analysis

Biochemical Properties

Ofloxacin O-glucuronide is involved in biochemical reactions primarily related to drug metabolism. It is a product of phase II metabolism, a process that increases the solubility of xenobiotics and facilitates their excretion . The formation of this compound is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), a family of enzymes that play a crucial role in the glucuronidation process .

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that glucuronides, including this compound, typically have limited cell membrane permeability. Their distribution and excretion from the human body require transport proteins .

Molecular Mechanism

The molecular mechanism of this compound is closely tied to its parent compound, Ofloxacin. Ofloxacin acts on DNA gyrase and topoisomerase IV, enzymes which prevent the excessive supercoiling of DNA during replication or transcription . The glucuronidation process that forms this compound does not alter this fundamental mechanism of action.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. The parent compound Ofloxacin has been studied in various animal models, and its effects are well-documented .

Metabolic Pathways

This compound is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway involves the addition of a glucuronic acid moiety to xenobiotics, increasing their solubility and facilitating their excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues require transport proteins due to its limited cell membrane permeability . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen .

Subcellular Localization

It is known that glucuronides are typically localized in the cytoplasm where glucuronidation reactions occur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ofloxacin O-glucuronide typically involves the enzymatic glucuronidation of ofloxacin. This process can be carried out using liver microsomes or recombinant UDP-glucuronosyltransferase enzymes. The reaction conditions generally include the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronic acid donor, and the reaction is conducted at physiological pH and temperature.

Industrial Production Methods

Industrial production of this compound may involve biotransformation processes using microbial or mammalian cell cultures that express the necessary glucuronosyltransferase enzymes. These processes are optimized for large-scale production by controlling factors such as pH, temperature, and substrate concentration.

Chemical Reactions Analysis

Types of Reactions

Ofloxacin O-glucuronide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidative metabolites.

    Hydrolysis: this compound can be hydrolyzed back to ofloxacin and glucuronic acid under acidic or enzymatic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucuronidase) are used for hydrolysis.

Major Products Formed

    Oxidation: Oxidative metabolites of ofloxacin.

    Hydrolysis: Ofloxacin and glucuronic acid.

Scientific Research Applications

Ofloxacin O-glucuronide has several scientific research applications:

    Pharmacokinetics: Studying the metabolism and excretion of ofloxacin in the body.

    Toxicology: Assessing the safety and potential toxicity of ofloxacin and its metabolites.

    Drug Development: Investigating the metabolic pathways of new fluoroquinolone antibiotics.

    Environmental Science: Monitoring the presence and degradation of ofloxacin and its metabolites in the environment.

Comparison with Similar Compounds

Similar Compounds

    Levofloxacin O-glucuronide: A metabolite of levofloxacin, another fluoroquinolone antibiotic.

    Ciprthis compound: A metabolite of ciprofloxacin, a widely used fluoroquinolone antibiotic.

Uniqueness

This compound is unique in its specific metabolic pathway and the enzymes involved in its formation. While other fluoroquinolones also undergo glucuronidation, the specific glucuronosyltransferases and reaction conditions may vary, leading to differences in the pharmacokinetics and excretion profiles of these compounds.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10?,17-,18-,19+,21-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACUZKDACXKMSN-JSQDKGSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238082
Record name Ofloxacin O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90293-81-5
Record name Ofloxacin O-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ofloxacin O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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